![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide - 922008-96-6](/images/structure/BT-2636998.png) 
                            N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This compound features a unique structure characterized by a dibenzoxazepine core with various substituents that contribute to its chemical and biological properties. Its molecular formula is , and it has a molecular weight of approximately 406.43 g/mol .
The compound is synthesized through advanced organic synthesis techniques. Research indicates that compounds similar to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide exhibit significant biological activities, including antimicrobial and anticancer properties.
This compound is classified under the category of dibenzo[b,f][1,4]oxazepines, which are known for their diverse pharmacological activities. The presence of specific functional groups in its structure enhances its potential therapeutic applications.
The synthesis of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide typically involves several steps, often employing catalysts for asymmetric synthesis. A notable method includes asymmetric transfer hydrogenation using (R,R)-Ru-Ts-DPEN as a catalyst to achieve high enantioselectivity and conversion rates.
The synthetic route often incorporates the following steps:
These methods are considered environmentally friendly as they often utilize aqueous conditions instead of organic solvents.
The molecular structure of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide features:
The compound's molecular formula is , with a molecular weight of approximately 406.43 g/mol. Additional structural data may include:
Cc1ccc2c(c1)N(C)C(=O)c1cc(NC(=O)c3ccccc3)ccc1O2This notation provides insight into the connectivity and arrangement of atoms within the molecule.
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions typical of amides and oxazepines. These reactions may include:
The reactivity of this compound can be explored through its interactions with different reagents, which may yield derivatives with modified biological activities.
The mechanism of action for N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide primarily involves its interaction with specific biological targets. Notably:
Research indicates that compounds in this class modulate cellular processes related to cancer cell proliferation and survival by altering gene expression profiles through HDAC inhibition.
While specific density and boiling point data are not available for this compound, general characteristics include:
The compound's chemical properties highlight its stability under various conditions but may vary based on environmental factors such as pH and temperature.
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide exhibits potential applications in medicinal chemistry and drug development:
These applications suggest that this compound could be a valuable candidate for further research in therapeutic development against resistant pathogens and cancer treatments.
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
![3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine](/images/structure/BT-427431.png) 
                                    
                CAS No.: 17869-27-1
 
                                    
                CAS No.: 64918-85-0
CAS No.: 51800-34-1